molecular formula C9H10O B043103 4-Isopropenylphenol CAS No. 4286-23-1

4-Isopropenylphenol

Cat. No. B043103
CAS RN: 4286-23-1
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Isopropenylphenol can be synthesized from bisphenol A through various chemical reactions, including the generation of stable carbocations in concentrated sulfuric acid, leading to its facile synthesis along with its dimers and spiro-bisphenol derivatives (Chen, Lin, & Dai, 2004). Another approach involves the cleavage of bisphenol A using high-temperature water without catalysts, avoiding oligomerization and yielding isopropenylphenol directly (Hunter, Felczak, & Savage, 2004).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isopropenyl group attached to a phenol moiety, which influences its reactivity and physical properties. Studies have focused on understanding the transformations of functional groups of this compound under various conditions, highlighting its reactivity and potential for polymerization and other chemical modifications (Sergeev et al., 1990).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including condensation with dihaloalkanes to produce monobromosubstituted derivatives and its use as a precursor for nitrogen-containing derivatives and polymers with plasticizing properties (Magerramov et al., 2009). Its chemical versatility is further demonstrated in the synthesis of monomers containing isopropenylphenoxy groups, which undergo photopolymerization to form polymers with indane groups in the backbone, showcasing its utility in polymer science (Crivello & Lai, 1995).

Scientific Research Applications

  • Synthesis of Corrosion Inhibitors and Plasticizers : A study by Magerramov et al. (2009) successfully synthesized 1-(4-isopropenylphenoxy)-bromo-C2-C4-alkanes from 4-Isopropenylphenol. These compounds have applications as inhibitors of hydrosulfuric corrosion in water-salt solutions and as plasticizers in polystyrene chains (Magerramov et al., 2009).

  • Environmental Monitoring : Eganhouse et al. (2009) used comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry (GC x GC/ToFMS) for isomer-specific determination of 4-nonylphenols in technical nonylphenol. This method aids in accurate risk assessment and environmental monitoring of this compound derivatives (Eganhouse et al., 2009).

  • Facile Syntheses of 4-Isopropenyl Phenol Derivatives : Chen et al. (2004) demonstrated the generation of stable 4-[2-isopropylidene]-phenol carbocation from bisphenol A in concentrated sulfuric acid at ambient temperature. This method is useful for facile syntheses of 4-isopropenyl phenol, IPP dimers, and spiro-bisphenol (Chen et al., 2004).

  • Biodegradation in Wastewater Treatment : Di Gioia et al. (2008) identified a microbial consortium that effectively degrades 4-nonylphenol from textile wastewaters, presenting a potential biotechnological process for tertiary treatment of NPnEO-contaminated wastewaters (Di Gioia et al., 2008).

  • Synthesis of Endocrine-Disrupting Isomers : Boehme et al. (2010) synthesized various endocrine-disrupting nonylphenol isomers for biological and environmental studies, emphasizing the need for isomer-specific research on their environmental impact (Boehme et al., 2010).

  • Hydrogen Donor in Synthesis : Chang et al. (2012) reported that ethylene glycol acts as a hydrogen donor for the synthesis of thymol analogues by hydrolyzing 4-methylcoumarins in potassium hydroxide, producing 2-isopropylphenols (Chang et al., 2012).

  • Placental Transfer Studies : Balakrishnan et al. (2011) studied the transfer of 4-nonylphenol across the human placenta, finding that it can transfer at environmentally relevant concentrations, though at a slow rate (Balakrishnan et al., 2011).

  • Degradation of Bisphenol A : Fukuda et al. (2001) showed that purified laccase from Trametes villosa rapidly degrades bisphenol A into this compound, a potential endocrine-disrupting chemical (Fukuda et al., 2001).

Safety and Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

4-Isopropenylphenol is an intermediate in the production of bisphenol A (BPA), 2.7 Mkg/y of which are produced annually (2007) . It is also generated by the recycling of o,p -BPA, a byproduct of the production of the p,p -isomer of BPA . The compound can also be produced by catalytic dehydrogenation of 4-isopropylphenol .

properties

IUPAC Name

4-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGRUUPXPPLSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51032-74-7
Record name Phenol, 4-(1-methylethenyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=51032-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90962744
Record name 4-(Prop-1-en-2-yl)phenol
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Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64054-77-9, 4286-23-1
Record name Phenol, 4-(1-methylethenyl)-, dimer
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Isopropenylphenol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Isopropenylphenol
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Record name Phenol, 4-(1-methylethenyl)-, dimer
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Record name 4-(Prop-1-en-2-yl)phenol
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Record name P-ISOPROPENYLPHENOL
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Synthesis routes and methods I

Procedure details

A quartz tube 40 cm×16 mm, inside diameter, with Vigreux indentations 1" above the top of the bottom joint was packed with 3 cm of quartz rings, 28 cm (equivalent to 44.16 grams) of the calcium-nickel phosphate catalyst of formula I, which had previously been calcined at about 800° for a period of about 17 hours and then filled with additional quartz rings (for heat transfer). Thermocouples were placed on the side of the tube and the tube placed in a vertical furnace. At the top of the tube was placed a manifold from which the air and liquid feeds were added. At the bottom of the tube were placed in series three three-necked flasks, the first two being immersed in ice/water baths. The catalyst bed was heated to a temperature between 300°-500° with an air flow of 0.15 ft3 /hr. Then the liquid feed composed of phenol, water, and isopropylphenol in the molar ratio of 2.8:2.0:1.0 was introduced to provide an addition rate of 0.15 ml/min. After specified volumes of feed had been introduced, the products (phenol, water, the propylphenol and propenylphenol) were collected from the receiver and analyzed for para-isopropenylphenol content by NHMR spectroscopy (proton nuclear magnetic resonance). Table I shows the results of para-isopropenylphenol formation as a function of the moles of para-isopropylphenol used.
Quantity
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calcium-nickel phosphate
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44.16 g
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ice water
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Synthesis routes and methods II

Procedure details

Following the same procedure, at 30° C. for 3 hours using 22.8 grams (0.10 mole) of bisphenol A and 100 grams (5 moles) of hydrogen fluoride, a mixture containing 5.1 gms of phenol, 7.7 gms of bisphenol A and 8.5 gms of p-isopropenylphenol (monomer, dimers and oligomers) was obtained.
Quantity
22.8 g
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100 g
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5.1 g
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Quantity
7.7 g
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Synthesis routes and methods III

Procedure details

240 g (0.9 mol) of dimeric p-isopropenyl phenol are dissolved under nitrogen in 800 g of 10% by weight aqueous sodium hydroxide. 400 ml of methylene chloride are then added and the reaction mixture is cooled to 10° C. 375 g (3.6 mols) of acetic acid anhydride are added dropwise with stirring at that temperature, and the mixture subsequently stirred for another hour at 5° to 10° C. The aqueous phase is then separated off, the organic phase is washed with water, bicarbonate solution and again with water and then dried over calcined sodium sulphate. Removal of the solvent by distillation is followed by distillation in a high vacuum, giving 285 g (90% of the theoretical) of diacetate of dimeric p-isopropenyl phenol.
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240 g
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400 mL
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375 g
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Synthesis routes and methods IV

Procedure details

402 g (1.25 mols) of trimeric p-isopropenyl phenol are dissolved under nitrogen in 1500 g (14.5 mols) of acetic acid anhydride, followed by the addition of 25 g of the catalyst described in Example 1.1. The reaction begins with a slight heat effect under which the temperature of the reaction mixture rises to around 50° C and then falls again. When the temperature has fallen to around 30° C, the reaction mixture is heated very slowly until finally acetic acid distils off under normal pressure. The temperature of the reaction mixture is regulated in such a way that the acetic acid distils over continuously. When no more acetic acid distils off, the reaction mixture is cooled and the catalyst filtered off under suction. The remaining acetic acid and excess acetic acid anhydride are distilled off from the filtrate in a water jet vacuum and the residue left distilled in high vacuum. The triacetate of trimeric p-isopropenyl phenol is obtained in the form of a highly viscous oil in the boiling range from 250° to 254° C/0.3 Torr: yield 681 g (86% of the theoretical).
Quantity
402 g
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reactant
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1500 g
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0 (± 1) mol
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reactant
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catalyst
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25 g
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catalyst
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Synthesis routes and methods V

Procedure details

In this example, the procedure employed in Example 1 was repeated by passage of the mixture of air, phenol, water, and para-isopropylphenol over the pretreated catalyst, this time at a temperature of about 400°-480° C. for 37 hours. A total of 23 cuts were taken yielding a total volume of about 330 ml product whose conversions to the para-isopropenylphenol were between about 25-30%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropenylphenol
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4-Isopropenylphenol
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4-Isopropenylphenol
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4-Isopropenylphenol
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4-Isopropenylphenol
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4-Isopropenylphenol

Q & A

A: 4-isopropenylphenol is a characteristic pyrolysis product of Sphagnum moss, specifically derived from the decarboxylation of sphagnum acid, a unique biomarker for this type of moss. [, , ] This compound can be found in peat due to the accumulation and decomposition of Sphagnum over time. [, ]

A: Research suggests that polyphenols, like sphagnum acid, are preferentially degraded in Sphagnum under wetter conditions. [] As this compound is a breakdown product of sphagnum acid, its presence in peat, particularly at deeper layers, indicates drier periods with less degradation of this specific phenolic compound. [] This makes this compound a valuable proxy for reconstructing past hydrological conditions in Sphagnum-dominated peatlands. []

ANone:

  • Spectroscopic data: Detailed NMR and MS data can be found in several papers studying the degradation of Bisphenol A. [, , , , , ] For example, [] describes the identification of this compound using GC-MS by comparing its retention time and mass spectra with authentic compounds.

A: this compound is a common degradation product of Bisphenol A (BPA) through various oxidative processes. Studies employing purified laccase from Trametes villosa [, ] and manganese peroxidase from Pleurotus ostreatus [] have identified this compound as a key metabolite. These enzymes, involved in lignin degradation, catalyze the oxidation of BPA, leading to the formation of this compound alongside other byproducts like phenol and 4-isopropylphenol. [, ]

A: Yes, this compound can be polymerized, but only through cationic mechanisms using proton or Lewis acid initiators. [] It shows a preference for cationic polymerization over radical or anionic methods. [] This selectivity is attributed to the presence of the sterically hindered phenol group in its structure. []

ANone: this compound serves as a valuable building block for synthesizing various polymeric materials.

  • Crosslinking agent: Di(4-isopropenylphenoxy)alkanes, synthesized by reacting this compound with dihaloalkanes, act as effective crosslinking comonomers in styrene polymerization. [] These crosslinked polymers find applications in areas such as sorbents, photoresists, and specialty composites. []
  • Branching agent: 1,3-dihydroxy-4,6-bis(o-methyl-O-(4′-hydroxyphenylethyl)benzene, prepared using this compound, acts as a branching agent for polycarbonates and polyesters. []

ANone: Yes, research has explored the use of this compound derivatives in various applications:

  • Antimicrobial additives: Aminomethylated derivatives of this compound have shown promise as antimicrobial additives for petroleum products. []
  • Sorbents for uranium extraction: Cross-linked copolymers incorporating this compound have been investigated for their ability to remove uranium salts from aqueous solutions. [, ] These copolymers demonstrate a high degree of uranium sorption, especially at specific pH levels, making them potential candidates for water purification applications. []

A: While this compound itself doesn't have extensively documented environmental impacts, its precursor, bisphenol A (BPA), is a known endocrine disruptor. [, , , , , ] Understanding the degradation pathway of BPA, which includes this compound as an intermediate, is crucial for assessing its environmental fate and potential risks. Further research is needed to determine the persistence, bioaccumulation, and toxicity of this compound in various environmental compartments. []

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